N-METHYL N-NONYLAMINE
Overview
Description
N-Methyl N-Nonylamine is an organic compound with the molecular formula C10H23N. It is a tertiary amine, characterized by a nitrogen atom bonded to a methyl group and a nonyl group. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl N-Nonylamine can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds to amines, followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) . Another common method is the reaction of halogenoalkanes with ammonia in ethanol, which produces a mixture of amines and their salts .
Industrial Production Methods
In industrial settings, this compound is typically produced through the direct reductive N-methylation of nitro compounds. This method is preferred due to its cost-effectiveness and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
N-Methyl N-Nonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Methyl N-Nonylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl N-Nonylamine involves its interaction with various molecular targets and pathways. The compound can undergo metabolic N-dealkylation and N-oxidation, which play a role in its pharmacological activity. These metabolic reactions can lead to the formation of active metabolites that interact with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl N-Propylamine
- N-Methyl N-Butylamine
- N-Methyl N-Octylamine
Uniqueness
N-Methyl N-Nonylamine is unique due to its longer nonyl chain, which imparts distinct physicochemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-methylnonan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10-11-2/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXTIPURXIEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405023 | |
Record name | methylnonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39093-27-1 | |
Record name | methylnonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.